molecular formula C13H19N3O B7556159 2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone

2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone

Cat. No. B7556159
M. Wt: 233.31 g/mol
InChI Key: ONWJFFKLAUYFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone, also known as DMPEA-Ketone, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone acts as a selective inhibitor of MAO-B by binding to the enzyme's active site and preventing the metabolism of neurotransmitters. This leads to an increase in the levels of dopamine, serotonin, and norepinephrine in the brain, which can have a positive effect on mood, cognition, and behavior. 2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone also has antioxidant properties, which can help to protect the brain from oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have a positive effect on mood, cognition, and behavior. 2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone also has antioxidant properties, which can help to protect the brain from oxidative stress and inflammation. In addition, 2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone has been shown to have neuroprotective effects, which can help to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone in lab experiments is its selectivity for MAO-B, which allows researchers to study the specific effects of MAO-B inhibition on neurotransmitter metabolism and brain function. Another advantage is its antioxidant and neuroprotective properties, which can help to reduce the impact of oxidative stress and inflammation on brain cells. However, one limitation of using 2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone in lab experiments is its potential toxicity at high doses, which can limit its use in certain types of studies.

Future Directions

There are several future directions for research on 2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone. One direction is to further investigate its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its effects on neurotransmitter metabolism and brain function in animal models, with the goal of developing new treatments for mood disorders and other neurological conditions. Additionally, further research is needed to determine the optimal dosage and administration of 2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone for therapeutic use.

Synthesis Methods

2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone can be synthesized using a multi-step process that involves the reaction of 2,3-dihydroindole with chloroacetyl chloride, followed by the reaction with N-methyl-N-(2-aminoethyl)amine. The resulting product is then treated with sodium borohydride to obtain 2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone in high yield and purity.

Scientific Research Applications

2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone has been studied for its potential applications in the field of neuroscience. It has been shown to act as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. 2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone has also been studied for its potential use as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-[2-aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-15(9-7-14)10-13(17)16-8-6-11-4-2-3-5-12(11)16/h2-5H,6-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWJFFKLAUYFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC(=O)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone

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